

understanding the chemical properties of 4-Nitrobenzamidine hydrochloride

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Nitrobenzamidine

Cat. No.: B1620405

[Get Quote](#)

An In-Depth Technical Guide to the Chemical Properties and Applications of **4-Nitrobenzamidine** Hydrochloride

Introduction: Beyond a Simple Reagent

4-Nitrobenzamidine hydrochloride is a specialized organic compound frequently encountered in biochemical and pharmaceutical research. While often categorized as a simple enzyme inhibitor, its utility extends far beyond this single application. Characterized by a benzamidine core functionalized with a para-nitro group, this molecule serves as a potent reversible inhibitor of serine proteases and a versatile synthon for constructing more complex bioactive molecules. [1][2][3] Its hydrochloride salt form enhances stability and aqueous solubility, making it a practical and reliable tool in the laboratory.[2]

This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of **4-Nitrobenzamidine** hydrochloride. We will dissect its fundamental chemical properties, detail robust analytical methodologies for its characterization, explain its mechanism of action, and discuss its broader applications, moving beyond a mere listing of facts to explain the causality behind its function and use.

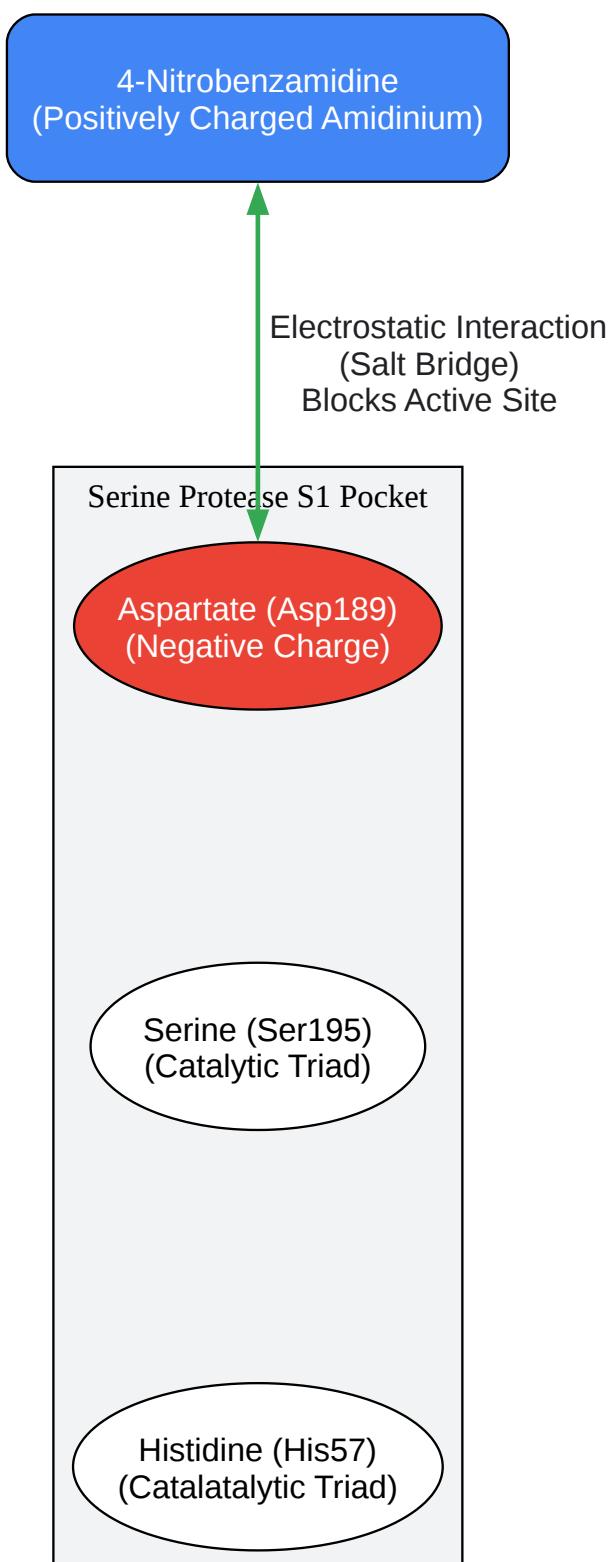
Core Physicochemical Properties

The behavior of **4-Nitrobenzamidine** hydrochloride in experimental settings is dictated by its inherent physicochemical properties. The presence of the electron-withdrawing nitro group and

the ionizable amidine functionality are key determinants of its reactivity and biological interactions.[1]

Property	Value	Source(s)
CAS Number	15723-90-7	[2][4]
Molecular Formula	C ₇ H ₈ ClN ₃ O ₂	[2][4][5]
Molecular Weight	201.61 g/mol	[2][4][5]
Appearance	Yellow to light yellow crystalline powder	[2]
Melting Point	286-288°C / 290.6-293.6 °C (decomposes)	[2][6]
Purity	Typically ≥98% (by HPLC)	[2][7]
Solubility	Soluble in aqueous solutions and methanol	[2][8]
Storage Conditions	Store at 0-8°C, keep container tightly closed	[2][4][9]

Reactivity and Synthetic Utility

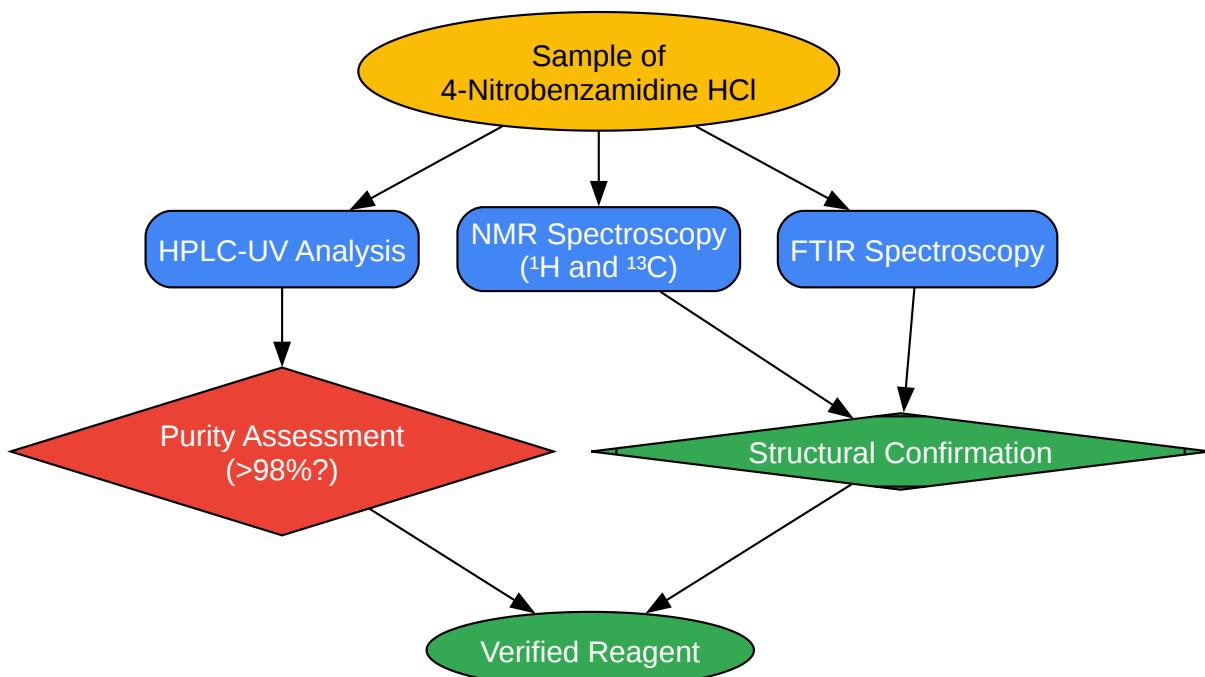

4-Nitrobenzamidine hydrochloride is not merely an end-product for assays but a valuable chemical intermediate.[3] Its reactivity profile allows it to be a cornerstone in the synthesis of nitrogen-containing heterocycles, which are prevalent scaffolds in many pharmaceutical agents.[1] The amidine group can participate in cyclization and condensation reactions, enabling the construction of intricate molecular architectures.[1][10] This synthetic versatility makes it a crucial building block for medicinal chemists exploring novel therapeutics.[3] For instance, it has been utilized in the preparation of compounds like Diminazene, an antitrypanosomal agent.[6][11]

Mechanism of Action: A Serine Protease Inhibitor

The most prominent application of **4-Nitrobenzamidine** hydrochloride is as a competitive inhibitor of serine proteases, such as trypsin, thrombin, and plasmin.[2][12][13] Understanding

its mechanism of action is crucial for designing experiments and interpreting results.

The Causality of Inhibition: Serine proteases feature a catalytic triad and a specificity pocket (S1 pocket) that determines substrate preference. In trypsin-like proteases, the S1 pocket contains a negatively charged aspartic acid residue at its base. The benzamidine moiety of the inhibitor is protonated under physiological pH, carrying a positive charge. This positively charged amidinium group forms a strong, reversible electrostatic interaction (a salt bridge) with the negatively charged aspartate residue in the S1 pocket, effectively blocking the active site and preventing substrate binding.[\[12\]](#) This "lock and key" interaction is the foundation of its inhibitory potency.[\[13\]](#)



[Click to download full resolution via product page](#)

Mechanism of **4-Nitrobenzamidine** binding to a serine protease S1 pocket.

Analytical Characterization: A Self-Validating Workflow

Ensuring the identity and purity of **4-Nitrobenzamidine** hydrochloride is paramount for reproducible research. A multi-technique analytical approach provides a self-validating system, where data from orthogonal methods corroborates the final assessment.

[Click to download full resolution via product page](#)

Workflow for the analytical characterization of **4-Nitrobenzamidine HCl**.

Experimental Protocol 1: Purity Determination by HPLC

High-Performance Liquid Chromatography (HPLC) is the definitive method for quantifying the purity of **4-Nitrobenzamidine** hydrochloride and identifying any related impurities.^[14] A reverse-phase method is typically employed.

- Objective: To separate and quantify **4-Nitrobenzamidine** hydrochloride from potential impurities.
- Rationale: Reverse-phase chromatography separates compounds based on their hydrophobicity. The polar mobile phase allows for strong retention of the aromatic analyte on the nonpolar stationary phase, enabling excellent resolution.[15] The addition of an acid like formic or phosphoric acid to the mobile phase ensures that the amidine group is consistently protonated, leading to sharp, symmetrical peaks.[15][16]
- Methodology:
 - Instrumentation: An HPLC system equipped with a C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 μ m particle size) and a UV-Vis detector.[16]
 - Mobile Phase Preparation:
 - Solvent A: 0.1% Formic Acid in deionized water.
 - Solvent B: Acetonitrile.
 - Chromatographic Conditions:
 - Flow Rate: 1.0 mL/min.
 - Gradient: A typical gradient might start at 95% A / 5% B, ramping to 5% A / 95% B over 15-20 minutes to elute all components.
 - Detection: UV absorbance is monitored at a wavelength where the nitroaromatic chromophore absorbs strongly, typically around 260-270 nm.[17]
 - Injection Volume: 10 μ L.
 - Sample Preparation: Prepare a stock solution of **4-Nitrobenzamidine** hydrochloride in the mobile phase (initial conditions) at a concentration of approximately 1 mg/mL. Dilute as necessary to fall within the linear range of the detector.
 - Data Analysis: Purity is calculated based on the relative peak area of the main component compared to the total area of all peaks detected in the chromatogram.

Experimental Protocol 2: Structural Confirmation by Spectroscopy

Spectroscopic methods provide an orthogonal confirmation of the molecule's identity by probing its structure at the atomic and functional group level.[18]

- A. Nuclear Magnetic Resonance (NMR) Spectroscopy
 - Rationale: NMR provides an unambiguous map of the carbon-hydrogen framework, confirming the precise arrangement of atoms.[17][18]
 - ^1H NMR: In a suitable solvent like DMSO-d₆, the spectrum is expected to show two distinct doublets in the aromatic region (approx. 7.5-8.5 ppm) corresponding to the protons on the nitro-substituted benzene ring. Protons of the amidine group (-C(=NH)NH₂) will appear as broad singlets, often further downfield, and their position can be solvent-dependent.
 - ^{13}C NMR: The spectrum will show distinct signals for the four unique carbons in the aromatic ring and a key signal for the amidine carbon (C=N) typically in the 160-170 ppm range.
- B. Fourier-Transform Infrared (IR) Spectroscopy
 - Rationale: IR spectroscopy identifies the specific functional groups present in the molecule by detecting their characteristic vibrational frequencies, providing a molecular "fingerprint".[17][18]
 - Sample Preparation: The sample is typically prepared as a KBr pellet.
 - Expected Key Absorptions:
 - $\sim 3300\text{-}3100\text{ cm}^{-1}$: N-H stretching vibrations of the amidine group.
 - $\sim 1670\text{ cm}^{-1}$: C=N stretching of the amidine.
 - $\sim 1520\text{ cm}^{-1}$ and $\sim 1350\text{ cm}^{-1}$: Asymmetric and symmetric N=O stretching vibrations of the nitro group, respectively.

- ~1600, 1475 cm⁻¹: C=C stretching vibrations within the aromatic ring.

Safety and Handling

As a laboratory chemical, **4-Nitrobenzamidine** hydrochloride requires careful handling to minimize risk.

- Hazards: The compound is known to cause skin and serious eye irritation.[9] It may also be harmful if swallowed, inhaled, or in direct contact with skin.[5]
- Precautions for Safe Handling:
 - Always handle in a well-ventilated area or fume hood to avoid dust inhalation.[9]
 - Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[9]
 - Wash hands thoroughly after handling.[9]
 - Avoid generating dust during transfer.[9]
- Storage: Store in a cool, dry place, typically in a freezer between 0-8°C.[2][9] Keep the container tightly sealed to prevent moisture absorption.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. nbinno.com [nbinno.com]
- 4. chemscene.com [chemscene.com]

- 5. 4-Nitrobenzamidine hydrochloride | C7H8CIN3O2 | CID 170625 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. scbt.com [scbt.com]
- 8. Kemphar International - DMZ 100 (N -Hydroxy-4-Nitro Benzamidine) [kemphar.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. jk-sci.com [jk-sci.com]
- 11. 4-NITROBENZAMIDINE, HYDROCHLORIDE | 15723-90-7 [chemicalbook.com]
- 12. Inhibition of four human serine proteases by substituted benzamidines - PubMed
[pubmed.ncbi.nlm.nih.gov]
- 13. info.gbiosciences.com [info.gbiosciences.com]
- 14. agilent.com [agilent.com]
- 15. Separation of 4-Nitrobenzamidine on Newcrom R1 HPLC column | SIELC Technologies
[sielc.com]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. benchchem.com [benchchem.com]
- 18. Spectroscopic Methods in Pharma QA/QC: UV-Vis, IR, and NMR Applications | Lab Manager [labmanager.com]
- To cite this document: BenchChem. [understanding the chemical properties of 4-Nitrobenzamidine hydrochloride]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1620405#understanding-the-chemical-properties-of-4-nitrobenzamidine-hydrochloride>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com